{2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
{2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a molecular formula of C25H16Br2N2O6 This compound is characterized by the presence of bromine atoms, a phenoxy group, and a tetrahydropyrimidinylidene moiety
Preparation Methods
The synthesis of {2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenol derivative to introduce the bromine atoms at the 2 and 6 positions. This is followed by the formation of the phenoxyacetic acid moiety through nucleophilic substitution reactions. The final step involves the condensation of the phenoxyacetic acid derivative with a tetrahydropyrimidinylidene compound under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or reduced phenoxyacetic acid derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: It can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism by which {2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the phenoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The tetrahydropyrimidinylidene moiety is involved in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar compounds include other brominated phenoxyacetic acids and tetrahydropyrimidinylidene derivatives. Compared to these compounds, {2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, while other brominated phenoxyacetic acids may also exhibit enzyme inhibition, the presence of the tetrahydropyrimidinylidene moiety in this compound enhances its binding affinity and specificity .
Properties
Molecular Formula |
C19H12Br2N2O6 |
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Molecular Weight |
524.1 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H12Br2N2O6/c20-13-7-10(8-14(21)16(13)29-9-15(24)25)6-12-17(26)22-19(28)23(18(12)27)11-4-2-1-3-5-11/h1-8H,9H2,(H,24,25)(H,22,26,28)/b12-6+ |
InChI Key |
SGEAFRNXBKNBAA-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=O |
Origin of Product |
United States |
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